
2-((3-(2,4-Dihydro-4-((4-methoxy-2-nitrophenyl)azo)-5-methyl-3-oxo-3H-pyrazol-2-yl)-4-methoxyphenyl)sulphonyl)ethyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-(2,4-Dihydro-4-((4-methoxy-2-nitrophenyl)azo)-5-methyl-3-oxo-3H-pyrazol-2-yl)-4-methoxyphenyl)sulphonyl)ethyl acetate is a complex organic compound known for its unique chemical structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(2,4-Dihydro-4-((4-methoxy-2-nitrophenyl)azo)-5-methyl-3-oxo-3H-pyrazol-2-yl)-4-methoxyphenyl)sulphonyl)ethyl acetate typically involves multiple steps, starting from readily available precursors. The key steps in the synthesis include:
Formation of the Azo Compound: The initial step involves the diazotization of 4-methoxy-2-nitroaniline, followed by coupling with a suitable aromatic compound to form the azo linkage.
Pyrazolone Formation: The next step involves the cyclization of the azo compound with an appropriate diketone to form the pyrazolone ring.
Sulphonylation: The pyrazolone derivative is then subjected to sulphonylation using a sulphonyl chloride reagent to introduce the sulphonyl group.
Esterification: Finally, the sulphonylated compound is esterified with acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-((3-(2,4-Dihydro-4-((4-methoxy-2-nitrophenyl)azo)-5-methyl-3-oxo-3H-pyrazol-2-yl)-4-methoxyphenyl)sulphonyl)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, particularly at the azo and methoxy groups.
Reduction: Reduction reactions can target the nitro and azo groups, leading to the formation of amines and hydrazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or hydrazines.
科学研究应用
2-((3-(2,4-Dihydro-4-((4-methoxy-2-nitrophenyl)azo)-5-methyl-3-oxo-3H-pyrazol-2-yl)-4-methoxyphen
属性
CAS 编号 |
85750-11-4 |
|---|---|
分子式 |
C22H23N5O9S |
分子量 |
533.5 g/mol |
IUPAC 名称 |
2-[4-methoxy-3-[4-[(4-methoxy-2-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]phenyl]sulfonylethyl acetate |
InChI |
InChI=1S/C22H23N5O9S/c1-13-21(24-23-17-7-5-15(34-3)11-18(17)27(30)31)22(29)26(25-13)19-12-16(6-8-20(19)35-4)37(32,33)10-9-36-14(2)28/h5-8,11-12,21H,9-10H2,1-4H3 |
InChI 键 |
MXAMPEDYDQZTRQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=C(C=C2)OC)[N+](=O)[O-])C3=C(C=CC(=C3)S(=O)(=O)CCOC(=O)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-1,2-diphenylbicyclo[4.1.0]hept-2-ene](/img/structure/B14423170.png)
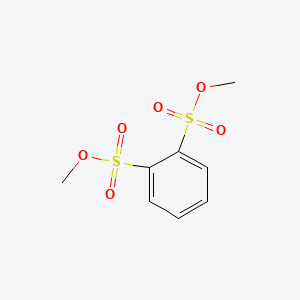
![Benzenemethanol, 2-[[(2-aminophenyl)methyl]amino]-](/img/structure/B14423187.png)

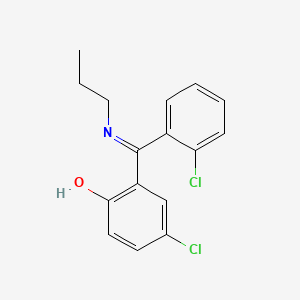
![1-Azabicyclo[4.4.4]tetradec-5-ene](/img/structure/B14423204.png)
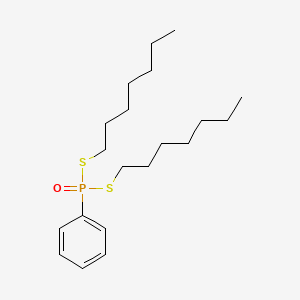
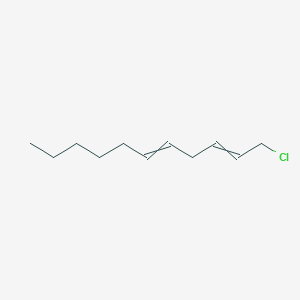
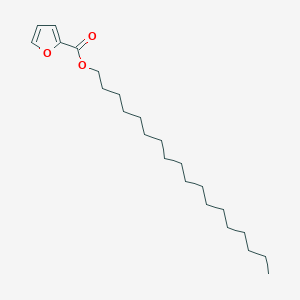
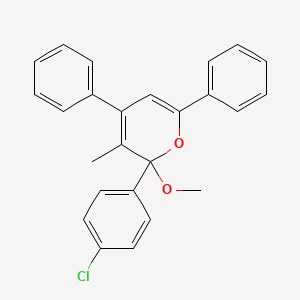
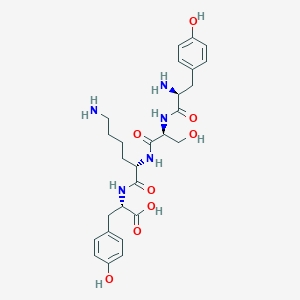
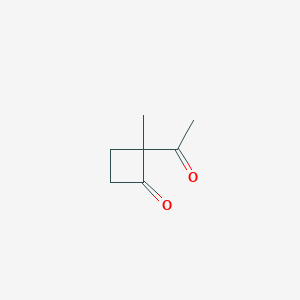
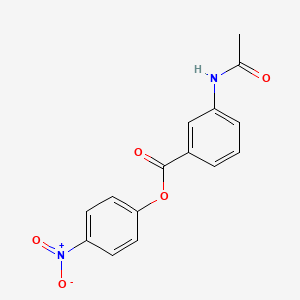
![Diphenyl [(2-methoxyphenyl)(4-nitroanilino)methyl]phosphonate](/img/structure/B14423229.png)
